molecular formula C12H12ClN5O4S B1668881 Chlorosulfuron CAS No. 64902-72-3

Chlorosulfuron

Cat. No. B1668881
CAS RN: 64902-72-3
M. Wt: 357.77 g/mol
InChI Key: VJYIFXVZLXQVHO-UHFFFAOYSA-N
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Description

Chlorsulfuron is an N-sulfonylurea herbicide used for the control of broadleaf weeds in wheat, barley, and oats . It is an N-carbamoyl-2-chlorobenzenesulfonamide in which one of the hydrogens attached to the non-sulfonylated nitrogen has been replaced by a 4-methoxy-6-methyl-1,3,5-triazin-2-yl group .


Synthesis Analysis

The first synthesis of chlorsulfuron was disclosed in a patent filed by the American chemical company DuPont in 1977. 2-Chlorobenzenesulfonyl isocyanate was condensed with 2-amino-4-methoxy-6-methyl-1,3,5-triazine to form the sulfonylurea product . A series of pyrimidine- and triazine-based diethylamino-substituted chlorsulfuron derivatives were systematically evaluated . The structures of the synthesized compounds were confirmed with 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

Chlorsulfuron has a molecular formula of C12H12ClN5O4S, an average mass of 357.773 Da, and a monoisotopic mass of 357.029846 Da .


Chemical Reactions Analysis

Chlorsulfuron is an ALS (acetolactate synthase) inhibitor herbicide . It is a sulfonylurea compound .


Physical And Chemical Properties Analysis

Chlorsulfuron appears as colorless crystals . It is non-corrosive and insoluble in water . It is highly soluble in water and non-volatile, and hence has a low drift potential . It tends to be moderately persistent in soil systems and can also be persistent in aquatic systems depending on conditions .

Scientific Research Applications

Specific Scientific Field

Environmental Science and Pollution Research

Summary of the Application

Chlorosulfuron is a sulfonylurea herbicide widely used for weed control in agriculture. It’s suspected to alter microbial communities and activities in the soil .

Methods of Application or Experimental Procedures

In a laboratory assay, the herbicides were applied to soil in their maximal recommended doses 26 and 25 g per hectare of chlorsulfuron and sulfosulfuron, respectively . The effect was evaluated on the 3rd, 7th, 14th, 28th, 56th, and 112th day after application to soil .

Results or Outcomes

The application of herbicides altered the activity of cellobiohydrolase, arylsulphatase, dehydrogenase, phosphatase, and FDA hydrolase . Chlorsulfuron caused a more varying response of enzymatic activity than sulfosulfuron, and observed changes were not the same for both soils .

Herbicidal Activity and Crop Safety

Specific Scientific Field

Agricultural Chemistry

Summary of the Application

Chlorosulfuron is a classical sulfonylurea herbicide that exhibits good safety for wheat but causes a certain degree of damage to subsequent corn in a wheat–corn rotation mode .

Methods of Application or Experimental Procedures

A series of pyrimidine- and triazine-based diethylamino-substituted chlorsulfuron derivatives were systematically evaluated . The structures of the synthesized compounds were confirmed with 1 H NMR, 13 C NMR, and HRMS .

Results or Outcomes

The synthesized compounds could accelerate degradation rates, both in acidic and alkaline soil . Most chlorsulfuron analogs exhibited good crop safety for both wheat and corn at high dosages .

Soil Degradation in Alkaline Conditions

Specific Scientific Field

Environmental Chemistry

Summary of the Application

Chlorosulfuron is known for its slow natural degradation in alkaline soil. Research has been conducted to improve the degradation rate of Chlorosulfuron-derived herbicides in such conditions .

Methods of Application or Experimental Procedures

The study involved the synthesis of 5-substituted Chlorosulfuron derivatives, based on previously reported results in acidic soil .

Results or Outcomes

The synthesized compounds were found to accelerate the degradation rate of Chlorosulfuron in alkaline soil . This research provides a reference for the design of new sulfonylurea herbicides with high herbicidal activity, fast degradation rates, and high crop safety .

Enzymatic Activities and Microbial Communities in Agricultural Soils

Specific Scientific Field

Environmental Science and Pollution Research

Summary of the Application

Chlorosulfuron and sulfosulfuron are suspected to alter microbial communities and activities in the soil . This study investigates their impact on microbial community and activity in two different soils .

Methods of Application or Experimental Procedures

The herbicides were applied to soil in their maximal recommended doses . Their effect was evaluated at multiple time points after application to soil . Illumina high-throughput amplicon sequencing of the 16S rRNA gene and ITS region was used to monitor changes on prokaryotic and fungal community composition .

Results or Outcomes

Significant changes in enzymatic activity were found during the first 28 days . The application of herbicides altered the activity of several enzymes . The results have shown that Chlorosulfuron and sulfosulfuron can affect the function and activity of the soil microbial community without significant change in its composition .

Genetic Engineering

Specific Scientific Field

Genetic Engineering

Results or Outcomes

The use of Chlorosulfuron resistance as a selectable marker has been successful in various organisms . This has facilitated the development of new genetically engineered organisms and has advanced our understanding of gene function .

Weed Control in Agriculture

Specific Scientific Field

Agricultural Science

Summary of the Application

Chlorosulfuron has a broad spectrum of activity on commercially important broadleaf weeds and grasses . It is widely used for weed control in agriculture .

Methods of Application or Experimental Procedures

Chlorosulfuron is typically applied to soil so emerging weeds take it up . The specific application rate can vary depending on the specific weed species present, the crop being grown, and other factors .

Safety And Hazards

Chlorsulfuron is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Future Directions

Chlorsulfuron, a classical sulfonylurea herbicide that exhibits good safety for wheat but causes a certain degree of damage to subsequent corn in a wheat–corn rotation mode, has been suspended field application in China since 2014 . Future research is focused on obtaining sulfonylurea herbicides with good crop safety for both wheat and corn, while maintaining high herbicidal activities .

properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea
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InChI

InChI=1S/C12H12ClN5O4S/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h3-6H,1-2H3,(H2,14,15,16,17,18,19)
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InChI Key

VJYIFXVZLXQVHO-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl
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Molecular Formula

C12H12ClN5O4S
Record name CHLORSULFURON
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Related CAS

79793-04-7 (mono-ammonium salt), 64902-72-3 (Parent)
Record name Chlorsulfuron [ANSI:BSI:ISO]
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Record name Ammonium 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)benzenesulphonamidate
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DSSTOX Substance ID

DTXSID7023980
Record name Chlorsulfuron
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Molecular Weight

357.77 g/mol
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Physical Description

Chlorsulfuron appears as colorless crystals. Non corrosive. Insoluble in water. Used as an herbicide., Colorless or white odorless solid; [HSDB]
Record name CHLORSULFURON
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Record name Chlorsulfuron
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Solubility

>53.7 [ug/mL] (The mean of the results at pH 7.4), In water, 125 mg/L at 25 °C, Solubility (25 °C) : 4 g/L acetone; 102 g/L dichloromethane, <0.01 g/L hexane, 15 g/L methanol; 3 g/L toluene, Moderately soluble in methylene chloride; less soluble in acetone, acetonitril. Low solubility in hydrocarbon solvents., Slight solubility in methylene chloride, acetone, methanol, toluene, hexane
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Record name Chlorsulfuron
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Vapor Pressure

2.25X10-11 mm Hg at 25 °C
Record name Chlorsulfuron
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Mechanism of Action

The sulfonylurea herbicide chlorsulfuron blocks the biosynthesis of the amino acids valine and isoleucine in plants. Addition of these two amino acids to excised pea root (Pisum sativum L. var Alaska) cultures incubated in the presence of chlorsulfuron completely alleviates herbicide-induced growth inhibition. The site of action of chlorsulfuron is the enzyme acetolactate synthase which catalyzes the first step in the biosynthesis of valine and isoleucine. This enzyme is extremely sensitive to inhibition by chlorsulfuron having I(50) values ranging from 18 to 36 nanomolar. In addition, acetolactate synthase from a wide variety of tolerant and sensitive plants species is highly sensitive to inhibition by chlorsulfuron., Chlorsulfuron, an inhibitor of acetolactate synthase markedly inhibited the growth of Lemna minor at concentrations of 10(-8) molar and above, but had no inhibitory effects on growth at 10(-9) molar. At growth inhibitory concentrations, chlorsulfuron caused a pronounced increase in total free amino acid levels within 24 hours. Valine, leucine, and isoleucine, however, became smaller percentages of the total free amino acid pool as the concentration of chlorsulfuron was increased. At concentrations of chlorsulfuron of 10(-8) molar and above, a new amino acid was accumulated in the free pool. This amino acid was identified as alpha-amino-n-butyrate by chemical ionization and electron impact gas chromatography-mass spectrometry. The amount of alpha-amino-n-butyrate increased from undetectable levels in untreated plants, to as high as 840 nanomoles per gram fresh weight (2.44% of the total free pool) in plants treated with 10(-4) molar chlorsulfuron for 24 hours. The accumulation of this amino acid was completely inhibited by methionine sulfoximine. Chlorsulfuron did not inhibit the methionine sulfoximine induced accumulations of valine, leucine, and isoleucine, supporting the idea that the accumulation of the branched-chain amino acids in methionine sulfoximine treated plants is the result of protein turnover rather than enhanced synthesis. Protein turnover may be primarily responsible for the failure to achieve complete depletion of valine, leucine, and isoleucine even at concentrations of chlorsulfuron some 10(4) times greater than that required to inhibit growth. Tracer studies with (15)N demonstrate that chlorsulfuron inhibits the incorporation of (15)N into valine, leucine, and isoleucine. The alpha-amino-n-butyrate accumulated in the presence of chlorsulfuron and [(15)N]H(4) (+) was heavily labeled with (15)N at early time points and appeared to be derived by transamination from a rapidly labeled amino acid such as glutamate or alanine. We propose that chlorsulfuron inhibition of acetolactate synthase may lead to accumulation of 2-oxobutyrate in the isoleucine branch of the pathway, and transamination of 2-oxobutyrate to alpha-amino-n-butyrate by a constitutive transaminase utilizing either glutamate or alanine as alpha-amino-N donors., The sulfonylurea herbicide chlorsulfuron and the imidazolinone herbicide imazaquin were shown to be noncompetitive and uncompetitive inhibitors, respectively, of purified acetolactate synthase from barley (Hordeum vulgare L.) with respect to pyruvate. From double-reciprocal plots of the time-dependent biphasic inhibition by chlorsulfuron, an initial apparent inhibition constant of 68 nanomolar was calculated (a 0 to 4 minute assay was used for the initial inhibition), and a final steady-state dissociation constant of 3 nanomolar was estimated. The corresponding constants for imazaquin were 10 and 0.55 micromolar. Specific binding of [(14)C]chlorsulfuron and [(14)C]imazaquin to purified acetolactate synthase from barley and partially purified enzyme from corn (Zea mays L.) could be demonstrated by gel filtration and equilibrium dialysis. Evidence is presented that the binding of the inhibitors to the enzyme follows the previously described mechanism of slow reversibility once excess inhibitor has been removed. However, after formation of the slowly reversible complex and subsequent dissociation, both chlorsulfuron and imazaquin seem to permanently inactivate acetolactate synthase. These results add a new feature to the mode of action of these herbicides with respect to their high herbicidal potency., The DNA sequence of a 196 base pair region of the acetolactate synthase genes of three weed species, kochia, prickly lettuce, and Russian thistle, was determined. This region encompasses the coding sequence for Domain A, a region of the amino acid sequence previously demonstrated to play a pivotal role in conferring resistance to herbicides that inhibit acetolactate synthase. The Domain A DNA sequence from a chlorsulfuron resistant prickly lettuce biotype differed from that of a chlorsulfuron susceptible biotype by a single point mutation, which substituted a histidine for a proline. The Domain A DNA sequence from a chlorsulfuron resistant kochia biotype also differed from that of an chlorsulfuron susceptible biotype by a single point mutation in the same proline codon. This point mutation, however, conferred substitution of threonine for proline. Two different acetolactate synthase homologous sequences were isolated from an chlorsulfuron resistant biotype of Russian thistle. Neither sequence encoded amino acid substitutions in Domain A that differed from the consensus chlorsulfuron susceptible sequence. Most collections showed excellent correspondence between the chlorsulfuron susceptibility and restriction digest pattern and the phenotypic response to chlorsulfuron application. However, one entirely chlorsulfuron resistant collection had the chlorsulfuron susceptibility and restriction digest pattern of the chlorsulfuron susceptible biotype, suggesting that resistance was not due to mutation in the proline codon., For more Mechanism of Action (Complete) data for Chlorsulfuron (7 total), please visit the HSDB record page.
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Product Name

Chlorsulfuron

Color/Form

White crystalline solid, Crystals from ether

CAS RN

64902-72-3, 79793-04-7, 112143-77-8
Record name CHLORSULFURON
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Melting Point

176 °C, MP: 174-178 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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